molecular formula C7H18Cl2N2 B6610718 (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride CAS No. 135794-71-7

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride

Cat. No. B6610718
CAS RN: 135794-71-7
M. Wt: 201.13 g/mol
InChI Key: IUVDNBPHJPPIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride, also known as 2-Chloroethyl-N,N-dimethyl-2-aminoethanamine hydrochloride, is an organic compound that has a wide range of applications in scientific research. This compound has a molecular formula of C5H13Cl2N and is a colorless liquid at room temperature. It is a derivative of the amino acid methylamine, and is a strong base with a pKa of 10.8.

Scientific Research Applications

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is widely used in scientific research. It has been used in a wide range of applications, including protein and nucleic acid research, as well as in the synthesis of drugs, such as antiepileptic drugs. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and peptidomimetic drugs.

Mechanism of Action

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is a strong base, and its mechanism of action is to deprotonate an acid to form a salt. This deprotonation is facilitated by the presence of the dimethylamino group, which acts as a proton acceptor. This deprotonation reaction is key to many of the research applications of this compound, as it allows for the formation of salts, which can then be used in further reactions.
Biochemical and Physiological Effects
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased cognitive function.

Advantages and Limitations for Lab Experiments

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, it is also a very strong base, and can therefore cause unwanted side reactions in some experiments.

Future Directions

There are a number of potential future directions for the use of (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride. One potential application is in the development of new drugs, as its ability to inhibit the enzyme acetylcholinesterase could be exploited for the treatment of neurological disorders. Additionally, its use in the synthesis of peptides and peptidomimetics could be further explored, as these compounds could have a range of potential applications in medicine. Finally, its use in the synthesis of antiepileptic drugs could be further investigated, as these drugs are often difficult to synthesize.

Synthesis Methods

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is synthesized through a multi-step process. The first step is to react 2-chloroethyl-N-methyl-2-aminoethanamine with dimethylamine in aqueous solution. This reaction is followed by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of 2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride.

properties

IUPAC Name

N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDNBPHJPPIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride

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